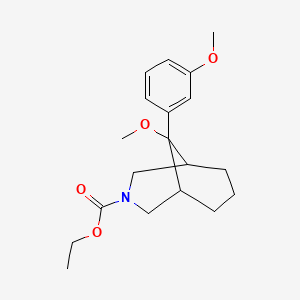
3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its azabicyclo nonane core, which is a bicyclic structure containing a nitrogen atom. The presence of methoxy groups and an ethyl ester functional group further adds to its chemical complexity and potential reactivity.
Preparation Methods
The synthesis of 3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:
Formation of the Azabicyclo Nonane Core: This step involves the construction of the bicyclic structure with a nitrogen atom. Common methods include cyclization reactions using appropriate precursors.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions, often using reagents like methyl iodide in the presence of a base.
Esterification: The carboxylic acid group is converted to an ethyl ester using reagents such as ethanol and a strong acid catalyst like sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the ester functional group, using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the azabicyclo nonane core and methoxy groups allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 3-Azabicyclo(331)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- include other azabicyclo nonane derivatives with different substituents These compounds share the bicyclic structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activity
Properties
CAS No. |
52904-53-7 |
|---|---|
Molecular Formula |
C19H27NO4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
ethyl 9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C19H27NO4/c1-4-24-18(21)20-12-15-8-5-9-16(13-20)19(15,23-3)14-7-6-10-17(11-14)22-2/h6-7,10-11,15-16H,4-5,8-9,12-13H2,1-3H3 |
InChI Key |
VXYKVXYMAISAET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC2CCCC(C1)C2(C3=CC(=CC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate](/img/structure/B13765664.png)

![1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate](/img/structure/B13765672.png)
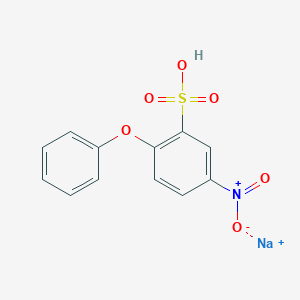
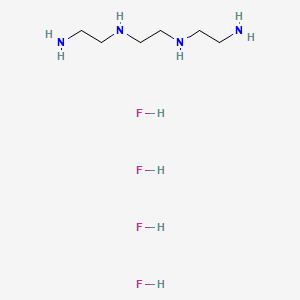


![N-[4-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B13765696.png)
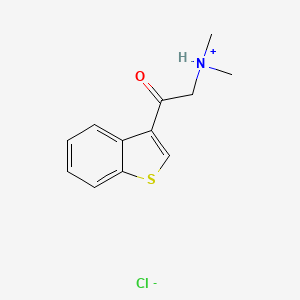

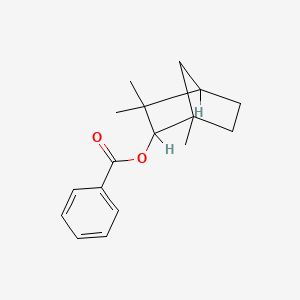
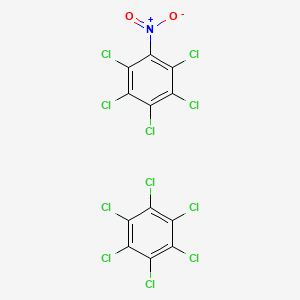
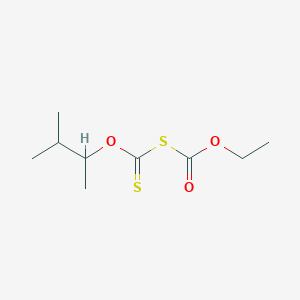
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765732.png)
